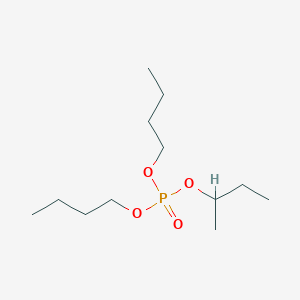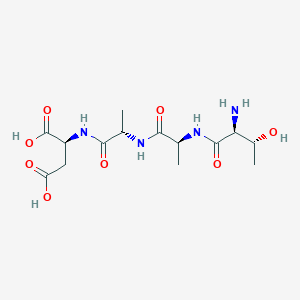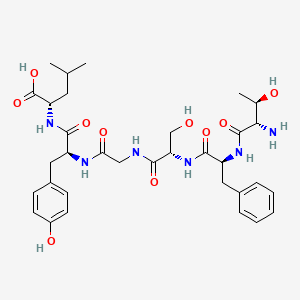![molecular formula C19H17N3O2S B12583039 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate CAS No. 606101-82-0](/img/structure/B12583039.png)
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate is a synthetic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety substituted with cyano and dimethyl groups, linked to a thiophene carboxylate via an aminoethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-cyano-5,7-dimethylquinoline with ethyl thiophene-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the quinoline or thiophene moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
科学研究应用
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.
作用机制
The mechanism of action of 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the thiophene ring can participate in electron transfer processes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-[(3-Cyanoquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
- 2-[(5,7-Dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate
- 2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl furan-2-carboxylate
Uniqueness
2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate is unique due to the combination of its quinoline and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness can result in specific biological activities and applications that are not observed with other similar compounds.
属性
CAS 编号 |
606101-82-0 |
|---|---|
分子式 |
C19H17N3O2S |
分子量 |
351.4 g/mol |
IUPAC 名称 |
2-[(3-cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate |
InChI |
InChI=1S/C19H17N3O2S/c1-12-8-13(2)15-10-14(11-20)18(22-16(15)9-12)21-5-6-24-19(23)17-4-3-7-25-17/h3-4,7-10H,5-6H2,1-2H3,(H,21,22) |
InChI 键 |
QLULCXNPTPXSEK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)NCCOC(=O)C3=CC=CS3)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyheptan-1-ol](/img/structure/B12582957.png)

methylidene}hydrazinyl)pyrazine](/img/structure/B12582974.png)


![6-Chloro-3-[(naphthalen-1-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12582993.png)
![2-[(2,6-Dichlorophenyl)methoxy]pyrazine](/img/structure/B12583000.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12583011.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)
![N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12583034.png)

